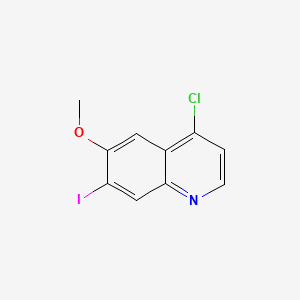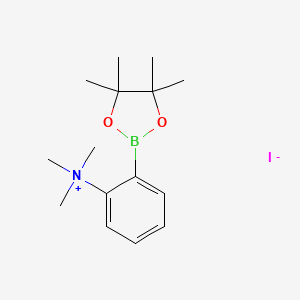
1,3-Dibromo-5-fluorobenzene-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-fluorobenzene-d3: is a deuterated derivative of 1,3-Dibromo-5-fluorobenzene. It is an aryl fluorinated building block used in various chemical syntheses. The compound has a molecular formula of C6D3Br2F and a molecular weight of 256.91 g/mol . Deuterium labeling is often employed in research to study reaction mechanisms and metabolic pathways due to its unique properties compared to hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluorobenzene-d3 can be synthesized by deuteration of 1,3-Dibromo-5-fluorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient exchange of hydrogen with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-5-fluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Stille Reaction: Organotin reagents and palladium catalysts are commonly used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
1,3-Dibromo-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways and mechanisms of biochemical reactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, leveraging its stability and unique isotopic properties.
Industry: The compound is used in the production of advanced materials and specialty chemicals, where precise control over molecular structure is required
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-fluorobenzene-d3 involves its interaction with various molecular targets through its bromine and fluorine atoms. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying reaction mechanisms and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or synthetic reactions .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5-fluorobenzene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
1-Bromo-3,5-difluorobenzene: A related compound with two fluorine atoms instead of one, used in different synthetic contexts.
3,5-Dibromoanisole: Another brominated aromatic compound used in organic synthesis
Uniqueness: 1,3-Dibromo-5-fluorobenzene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier mass compared to hydrogen can influence reaction kinetics and metabolic stability, making it a valuable tool in studying complex chemical and biological systems .
Propriétés
IUPAC Name |
1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)





![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)
